molecular formula C10H13NO3 B1374621 Ethyl 6-ethoxypyridine-2-carboxylate CAS No. 890655-74-0

Ethyl 6-ethoxypyridine-2-carboxylate

Cat. No.: B1374621
CAS No.: 890655-74-0
M. Wt: 195.21 g/mol
InChI Key: LEKWWVNHYUXVAW-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxypyridine-2-carboxylate is a heterocyclic organic compound that has a pyridine ring and an ester group attached to it . It has a molecular weight of 195.22 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C10H13NO3/c1-3-13-9-7-5-6-8 (11-9)10 (12)14-4-2/h5-7H,3-4H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 195.22 .

Safety and Hazards

Ethyl 6-ethoxypyridine-2-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Ethyl 6-ethoxypyridine-2-carboxylate is a chemical compound that belongs to the pyridine family. .

Pharmacokinetics

. These properties are crucial in understanding the compound’s bioavailability and its overall effect on the body.

Result of Action

. More research is needed to describe these effects.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of ethyl 6-ethoxypyridine-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their functions . For instance, its binding to ERK can inhibit its kinase activity, thereby reducing the phosphorylation of downstream targets. This inhibition can result in altered gene expression patterns, affecting various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially leading to altered cellular responses . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell signaling and metabolism. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux, leading to changes in the levels of specific metabolites. For example, its interaction with enzymes in the MAPK/ERK pathway can influence the production of key signaling molecules, thereby modulating cellular responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the cytoplasm via specific transporters, where it can interact with target enzymes and proteins. Its distribution within tissues can also influence its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Its subcellular localization can also influence its interactions with other biomolecules, thereby modulating its overall effects on cellular function.

Properties

IUPAC Name

ethyl 6-ethoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-9-7-5-6-8(11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKWWVNHYUXVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693822
Record name Ethyl 6-ethoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890655-74-0
Record name Ethyl 6-ethoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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